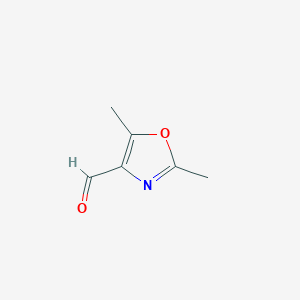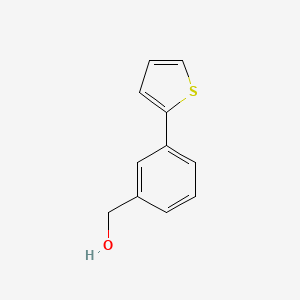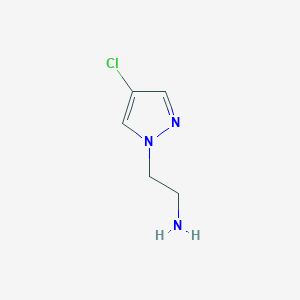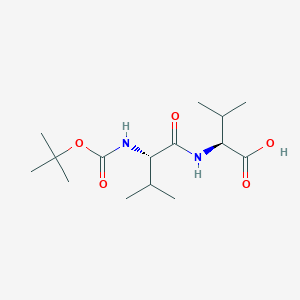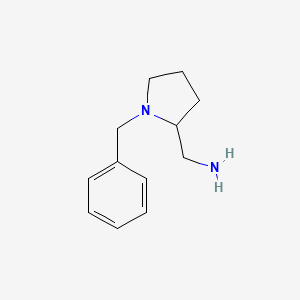
(1-Benzylpyrrolidin-2-yl)methanamine
Vue d'ensemble
Description
(1-Benzylpyrrolidin-2-yl)methanamine (1-BPMA) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the pyrrolidine ring system and is a white crystalline solid with a melting point of about 200°C. 1-BPMA has a wide range of applications in the fields of pharmacology, biochemistry, and medicinal chemistry. It is used as an intermediate in organic syntheses, as a metabolite in the body, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
1. Applications in Neuroscience and Pharmacology
(1-Benzylpyrrolidin-2-yl)methanamine derivatives have been explored for their potential in neuroscience and pharmacology. A study by Sniecikowska et al. (2019) focused on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives demonstrated promising antidepressant-like activity and robust stimulation of ERK1/2 phosphorylation in the rat cortex. This research suggests potential applications in developing antidepressant drugs (Sniecikowska et al., 2019).
2. Antimicrobial Applications
Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
3. Catalysis and Organic Synthesis
Roffe et al. (2016) explored the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in catalysis. These compounds were used to create unsymmetrical NCN′ and PCN pincer palladacycles, which demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).
4. Chemical Synthesis and Characterization
The synthesis and characterization of novel chiral diamines derived from (S)-proline, which include this compound, have been investigated for their use in the enantioselective reduction of prochiral ketones. These studies provide insights into the synthesis of chiral compounds and their applications in organic chemistry (Olivares‐Romero & Juaristi, 2008).
5. Material Science Applications
In the field of material science, Yadav et al. (2015) studied amino acid compounds, including 1-(1H-benzimidazole-2-yl)methanamines, as corrosion inhibitors for N80 steel in acidic solutions. This research is significant for developing eco-friendly corrosion inhibitors in industrial applications (Yadav et al., 2015).
Mécanisme D'action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
More research is needed to fully understand the impact of this compound at the molecular and cellular levels .
Propriétés
IUPAC Name |
(1-benzylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAFMGVIFWPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431831 | |
| Record name | (1-benzylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57734-44-8 | |
| Record name | (1-benzylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpyrrolidin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1-benzylpyrrolidin-2-yl)methanamine interact with metal ions?
A1: this compound is incorporated into a larger molecular structure, a tetrapyrrolidinyl-PNP-crown ether macrocycle. This modified macrocycle acts as a ligand, forming complexes with various metal ions. [] Mass spectrometry analysis confirmed the formation of 1:1 complexes with Cu2+, Co2+, Ni2+, and Zn2+ ions. Interestingly, the ligand exhibits unusual binding behavior with silver (Ag+), forming multiple complex forms (AgL, Ag2L, Ag3L, and Ag4L). This suggests that the nitrogen atoms from the exocyclic this compound substituent play a crucial role in the complexation process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


